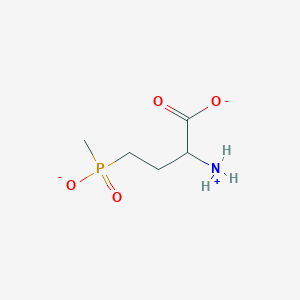

Phosphinothricin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphinothricin(1-) is conjugate base of phosphinothricin arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.

Applications De Recherche Scientifique

Repositioning as a Novel Imaging Probe and Anti-Cancer Activity

- Imaging and Anti-Cancer Properties: Phosphinothricin, being structurally similar to glutamate, was investigated for repositioning as a bisphosphonate analogue in medicine. It showed potential in image probing and as an anti-cancer drug. A technetium-99m–phosphinothricin complex exhibited rapid uptake in bone tissues, indicating its usefulness in imaging. Moreover, its cytotoxic activity against breast and lung cancer cells highlighted its potential as an anti-cancer drug (Sakr et al., 2018).

Biosynthesis and Molecular Transformations

- Biosynthesis of Phosphinothricin Tripeptide: Phosphinothricin tripeptide (PTT) is a natural-product antibiotic and potent herbicide. A study revealed intricate steps in the early biosynthesis of PTT, involving unusual catalytic steps for carbon bond cleavage (Blodgett et al., 2007).

- Mechanism of Enzymatic Inhibition by Phosphinothricin: The crystal structure of phosphinothricin in the active site of glutamine synthetase was determined to understand its mechanism of enzymatic inhibition. It suggested a noncovalent, dead-end mechanism of inhibition (Gill & Eisenberg, 2001).

- Natural Product Biosynthesis: Phosphinothricin's role in the biosynthesis of phosphonic and phosphinic acid natural products was reviewed, highlighting unique biochemical transformations in these pathways (Metcalf & van der Donk, 2009).

Herbicide Resistance and Environmental Interactions

- Phosphinothricin Resistance in Plants: A study on the BAR resistance gene, which inactivates phosphinothricin, led to the development of an engineered gene with no detectable off-target activity. This was a step towards addressing the issue of specificity in phosphinothricin resistance in plants (O’Connor, 2017).

- Antioxidant Defense and Ammonium Metabolism: Phosphinothricin's interaction with Nepeta rtanjensis essential oil affected ammonium metabolism and antioxidant defense in Arabidopsis. This study highlighted the complex control mechanisms at play in response to phosphinothricin exposure (Dmitrović et al., 2021).

Enzymatic and Genetic Studies

- Phosphinothricin Acetyl Transferase Genes in Bacteria: The soil bacterium Pseudomonas putida was found to have two genes encoding acetylases that could confer tolerance to phosphinothricin. This study provided insights into the biochemical and genetic interactions among soil microorganisms and their response to herbicides (Páez-Espino et al., 2015).

Other Applications

- Efficient Biosynthesis of L-Phosphinothricin: The efficient biosynthesis of L-phosphinothricin, the active form of the herbicide, was achieved using enzymes from Leclercia adecarboxylata, demonstrating potential for large-scale bioproduction (Kang et al., 2019).

Propriétés

Nom du produit |

Phosphinothricin |

|---|---|

Formule moléculaire |

C5H11NO4P- |

Poids moléculaire |

180.12 g/mol |

Nom IUPAC |

2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |

Clé InChI |

IAJOBQBIJHVGMQ-UHFFFAOYSA-M |

SMILES canonique |

CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |

Synonymes |

2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

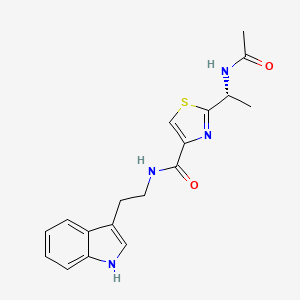

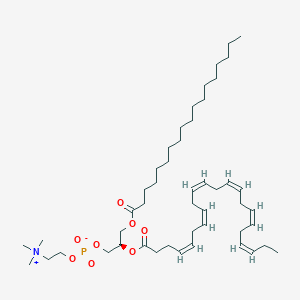

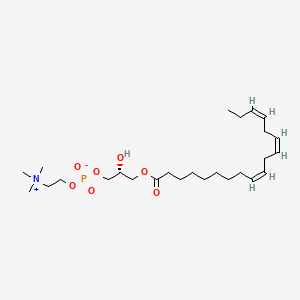

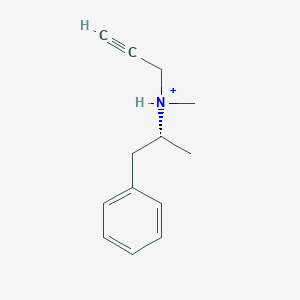

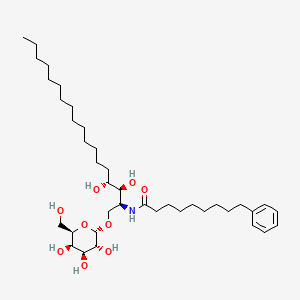

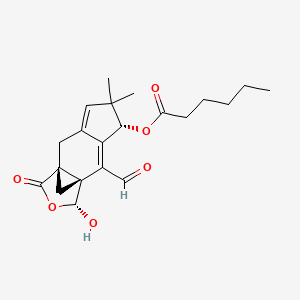

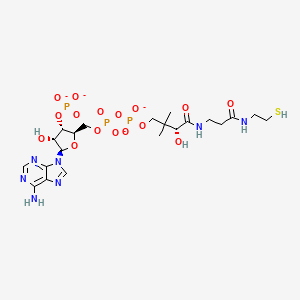

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.